molecular formula C12H16ClNO B3302665 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride CAS No. 91830-16-9

3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride

Cat. No.: B3302665
CAS No.: 91830-16-9
M. Wt: 225.71 g/mol
InChI Key: XIJBSRKMMMEYME-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Contemporary Chemical Biology

Spirocycles are bicyclic systems where the two rings are connected by a single, shared atom known as the spiro atom. tandfonline.combldpharm.com This arrangement confers a rigid, three-dimensional geometry that is highly advantageous in drug design. tandfonline.comrsc.org Unlike flat aromatic systems, spirocyclic scaffolds can project functional groups into three-dimensional space, enabling more precise and potent interactions with the complex binding sites of proteins and other biological targets. tandfonline.comrsc.org

The introduction of spirocyclic motifs into drug candidates is a strategy increasingly employed to enhance molecular complexity and novelty. rsc.orgnih.gov This structural rigidity can minimize the conformational entropy loss upon binding to a target, potentially leading to higher affinity. researchgate.net Furthermore, the increased sp³-hybridized carbon count in spirocycles often correlates with improved physicochemical properties, such as enhanced water solubility and metabolic stability, which are critical for a compound's success as a therapeutic agent. tandfonline.combldpharm.com Consequently, spirocyclic scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous natural products and approved drugs targeting a wide array of diseases. bldpharm.comrsc.org

Historical Context of Benzofuran-Piperidine Hybrid Structures in Research

The combination of benzofuran (B130515) and piperidine (B6355638) rings into single molecular entities has been a fruitful strategy in medicinal chemistry. Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a common core in many biologically active molecules with applications ranging from anticancer to antimicrobial agents. nih.govresearchgate.net The piperidine ring, a saturated heterocycle, is also a prevalent feature in many pharmaceuticals, where its inclusion can significantly improve physicochemical properties. nih.gov

The hybridization of these two structures has led to the development of compounds with diverse therapeutic potential. Early research into spiro[isobenzofuran-piperidines], close structural relatives of the title compound, identified them as potential agents for the central nervous system (CNS). nih.gov Specifically, these hybrids were synthesized and investigated for their antidepressant properties, showing a marked ability to inhibit tetrabenazine-induced ptosis, a model used to screen for antidepressant activity. nih.gov Further research has expanded the scope to include anticancer and anti-inflammatory activities, demonstrating the versatility of the benzofuran-piperidine scaffold in generating novel therapeutic leads. nih.gov This strategic combination of a versatile pharmacophore (benzofuran) with a moiety that improves drug-like properties (piperidine) continues to be a valuable approach in drug discovery. nih.gov

Overview of Key Research Trajectories for 3H-Spiro[benzofuran-2,4'-piperidine] Hydrochloride

Research involving this compound and its close isomers has primarily focused on its application as a versatile building block for creating novel therapeutic agents, particularly for neurological disorders. chemimpex.comchemimpex.com Its unique structure is seen as a key intermediate for pharmaceuticals targeting conditions such as depression and anxiety. chemimpex.com

Key research trajectories include:

Pharmaceutical Development for Neurological Disorders: The compound is widely used as a foundational structure in the synthesis of drugs aimed at treating neurological conditions. chemimpex.comchemimpex.com Its scaffold allows for the exploration of new mechanisms of action compared to existing medications. chemimpex.com

Neuropharmacology and Receptor Targeting: The spirocyclic framework is instrumental in designing molecules that can modulate neurotransmitter systems. chemimpex.com Closely related isomers have been developed as potent and selective agonists for the melanocortin subtype-4 receptor (MC4R) and as high-affinity ligands for sigma (σ) receptors, which are targets for cancer and Alzheimer's disease. researchgate.netuniba.itunito.it

Organic and Chemical Synthesis: In synthetic chemistry, it serves as a versatile building block, enabling chemists to efficiently construct a variety of complex molecules. chemimpex.com The synthesis of the core spiro[benzofuran-piperidine] scaffold itself has been an area of research, with multi-step procedures developed to produce the novel framework.

Materials Science: Beyond medicine, there is interest in incorporating the compound into polymers to enhance their mechanical and performance properties for potential applications in advanced materials, electronics, and coatings. chemimpex.com

The table below summarizes the key research applications and findings related to this compound and its isomers.

Research AreaApplication/FindingKey Compound Type
Neuropharmacology Intermediate for drugs targeting depression and anxiety. chemimpex.com3H-Spiro[benzofuran-2,4'-piperidine]
Drug Design Scaffold for potent melanocortin subtype-4 receptor (MC4R) agonists. researchgate.net3H-Spiro[isobenzofuran-1,4'-piperidine]
Biological Research Development of fluorescent ligands for sigma (σ) receptors. uniba.itunito.it3H-Spiro[isobenzofuran-1,4'-piperidine]
Medicinal Chemistry Synthesis of potential central nervous system agents (antidepressants). nih.govSpiro[isobenzofuran-1(3H),4'-piperidines]
Organic Synthesis Versatile building block for creating complex molecules. chemimpex.com3H-Spiro[benzofuran-2,4'-piperidine]

The chemical properties of this compound and a related isomer are detailed in the interactive table below.

PropertyThis compound3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride
CAS Number 91830-16-9 chemscene.com37663-44-8 chemimpex.com
Molecular Formula C₁₂H₁₆ClNO chemscene.comC₁₂H₁₅NO·HCl chemimpex.com
Molecular Weight 225.71 g/mol chemscene.com225.72 g/mol chemimpex.com
Appearance Not specifiedWhite solid chemimpex.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJBSRKMMMEYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of the Spiro[benzofuran-2,4'-piperidine] Core Structure

A retrosynthetic analysis of the 3H-Spiro[benzofuran-2,4'-piperidine] core reveals several potential disconnection points, suggesting various forward synthetic strategies. The spirocyclic nature of the molecule is the key challenge. A primary disconnection can be made at the C-N bond of the piperidine (B6355638) ring, leading to a linear amino-ether precursor. This approach simplifies the synthesis to the formation of a key intermediate that can undergo intramolecular cyclization.

Another logical disconnection is at the spirocyclic carbon-oxygen bond of the benzofuran (B130515) ring. This would involve the cyclization of a piperidine derivative bearing a suitable phenolic precursor. A third approach involves disconnecting both the piperidine and benzofuran rings from a central quaternary carbon, which would necessitate the construction of this sterically hindered center early in the synthesis. These disconnections form the basis for the various synthetic strategies discussed in the following sections.

Classical and Contemporary Approaches to Spirocyclization

The construction of the spiro[benzofuran-2,4'-piperidine] scaffold can be achieved through a variety of classical and modern synthetic methods. These approaches often focus on the efficient formation of the spirocyclic junction.

Reductive Amination Strategies for Spirocyclic Construction

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of amines, including cyclic amines like piperidines. nih.govbeilstein-journals.org In the context of the spiro[benzofuran-2,4'-piperidine] core, an intramolecular reductive amination strategy can be envisioned. This would typically involve a precursor molecule containing both a ketone or aldehyde functionality and a primary or secondary amine, separated by a suitable tether.

For the synthesis of the target scaffold, a plausible precursor would be a benzofuran derivative with a pendant aminoalkyl chain. The key synthetic step would be the intramolecular cyclization of this intermediate, where the amine attacks the carbonyl group to form a cyclic iminium ion, which is then reduced in situ to yield the piperidine ring. The choice of reducing agent is critical to the success of this reaction, with common reagents including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.

Table 1: Key Aspects of Reductive Amination for Spirocyclization
ParameterDescriptionCommon Reagents/Conditions
PrecursorA molecule containing both a carbonyl group and an amine.Benzofuran with a pendant aminoalkyl chain.
Key IntermediateCyclic iminium ion.Formed by intramolecular reaction.
Reducing AgentsUsed to reduce the iminium ion to the amine.NaBH4, NaBH3CN, NaBH(OAc)3.

Cycloaddition Reactions (e.g., [3+2] Azomethine Ylide Cycloadditions) for Spiroheterocycle Synthesis

Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic and heterocyclic compounds. researchgate.net The [3+2] cycloaddition of azomethine ylides with dipolarophiles is a particularly powerful method for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.govtandfonline.comacs.orgnih.govmdpi.comnih.govresearchgate.netrsc.orgrsc.org While this method directly leads to a five-membered ring, modifications and related cycloaddition strategies can be adapted for the synthesis of six-membered rings or their precursors.

In the context of the spiro[benzofuran-2,4'-piperidine] scaffold, a related strategy could involve the reaction of a benzofuran-based dipolarophile with a suitable three-atom component that can be subsequently elaborated into the piperidine ring. Alternatively, an intermolecular cycloaddition could be employed to construct a precursor that then undergoes rearrangement or ring expansion to form the desired six-membered piperidine ring. The high degree of regio- and stereocontrol often achievable with these reactions makes them an attractive, albeit more complex, approach. researchgate.netacs.org

Multi-Component Reactions for Core Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. taylorfrancis.comnih.govresearchgate.net For the synthesis of highly substituted piperidine scaffolds, MCRs have proven to be particularly effective. taylorfrancis.comnih.govresearchgate.net

A hypothetical MCR for the assembly of the spiro[benzofuran-2,4'-piperidine] core could involve the one-pot reaction of a salicylaldehyde (B1680747) derivative, an amine, and a suitable dienophile. The reaction could proceed through a cascade of reactions, such as an initial condensation to form an imine, followed by a hetero-Diels-Alder reaction to construct the piperidine ring fused to the benzofuran precursor, which then undergoes cyclization. The complexity of designing and optimizing such a reaction is high, but the potential for rapid and diverse library synthesis makes it a compelling area of research.

Stereoselective Synthesis of 3H-Spiro[benzofuran-2,4'-piperidine] Hydrochloride Enantiomers

The presence of a spirocyclic center in this compound means that the molecule is chiral, and its enantiomers may exhibit different biological activities. Therefore, the development of stereoselective synthetic routes is of paramount importance. whiterose.ac.uk Asymmetric synthesis of this scaffold can be approached in several ways, including the use of chiral auxiliaries, chiral catalysts, or the resolution of a racemic mixture. whiterose.ac.ukacs.orgrsc.orgnih.gov

A catalytic asymmetric approach could involve a chiral Lewis acid or a chiral organocatalyst to control the stereochemistry of a key bond-forming reaction, such as an intramolecular cyclization or a cycloaddition. For instance, a chiral phosphoric acid catalyst could be employed to promote an enantioselective intramolecular Pictet-Spengler-type reaction of a suitable precursor. Alternatively, kinetic resolution of a racemic mixture of the final compound or a key intermediate can be achieved using a chiral resolving agent or an enzymatic process. whiterose.ac.uk

Table 2: Strategies for Stereoselective Synthesis
StrategyDescriptionExample Approach
Chiral AuxiliaryA chiral moiety is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Attachment of a chiral auxiliary to the piperidine nitrogen.
Chiral CatalystA small amount of a chiral catalyst is used to generate a chiral product.Asymmetric hydrogenation or transfer hydrogenation.
ResolutionSeparation of a racemic mixture into its constituent enantiomers.Diastereomeric salt formation with a chiral acid.

Derivatization Strategies for Structural Modification and Functionalization

Once the core 3H-Spiro[benzofuran-2,4'-piperidine] scaffold is synthesized, further structural diversity can be introduced through various derivatization strategies. nih.gov The presence of the secondary amine in the piperidine ring and the aromatic benzofuran ring provides two key handles for functionalization.

The piperidine nitrogen can be readily acylated, alkylated, or subjected to reductive amination to introduce a wide range of substituents. These modifications can significantly impact the physicochemical properties and biological activity of the molecule. The benzofuran ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of substituents at various positions on the aromatic ring. Furthermore, if the benzofuran ring is appropriately substituted with a handle like a bromine atom, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed for more complex modifications.

Advanced Structural Analysis and Conformational Studies

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule. While specific experimental data for the hydrochloride salt is not widely published, analysis of its base, 3H-spiro[2-benzofuran-1,4'-piperidine], and related structures allows for the prediction of characteristic chemical shifts.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the benzofuran (B130515) unit, typically in the downfield region (δ 6.5-7.5 ppm). The protons on the piperidine (B6355638) ring would appear more upfield, with those adjacent to the nitrogen atom being deshielded due to its electronegativity, especially in the protonated hydrochloride form. The methylene (B1212753) protons of the dihydrofuran ring (—CH₂—O—) would also have characteristic shifts.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. The aromatic carbons would resonate between δ 110-160 ppm. The spiro carbon, being a quaternary carbon linked to two different ring systems, would have a unique chemical shift. Carbons of the piperidine ring typically appear in the δ 20-60 ppm range.

Expected ¹³C NMR Chemical Shifts for the Core Structure

Carbon Atom Expected Chemical Shift (δ, ppm)
Aromatic Carbons (Benzofuran) 110 - 160
Spiro Carbon (C2) 85 - 100
Piperidine Carbons (C2', C6') 40 - 50
Piperidine Carbons (C3', C5') 20 - 30

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural insights through fragmentation analysis. For the free base, 3H-spiro[2-benzofuran-1,4'-piperidine] (C₁₂H₁₅NO), the expected monoisotopic mass is approximately 189.12 Da. nih.gov In electrospray ionization (ESI-MS), the compound would likely be observed as its protonated molecular ion [M+H]⁺ at m/z 190.12. uni.luuni.lu

Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragmentation patterns. Common pathways could involve the cleavage of the piperidine ring or the opening of the benzofuran ring system. Predicted mass spectrometry adducts for the free base highlight potential ions that could be observed. uni.luuni.lu

Predicted Mass Spectrometry Adducts for 3H-spiro[2-benzofuran-1,4'-piperidine]

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 190.12265
[M+Na]⁺ 212.10459
[M+K]⁺ 228.07853

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride is not publicly available, data from closely related compounds, such as 1′-(4-Iodobenzyl)spiro[isobenzofuran-1(3H),4′-piperidine], offers valuable insights into the likely solid-state conformation. researchgate.net

In the structure of this analogue, the piperidine ring adopts a stable chair conformation. researchgate.net The spiro fusion enforces a rigid, perpendicular orientation between the mean planes of the benzofuran and piperidine ring systems. It is highly probable that this compound would exhibit similar structural features. The protonation of the piperidine nitrogen to form the hydrochloride salt would influence the crystal packing through the formation of hydrogen bonds with the chloride counter-ion.

Expected Crystallographic Parameters (based on analogues)

Parameter Expected Value / Feature
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Piperidine Conformation Chair
Inter-ring Orientation Near-perpendicular

Conformational Analysis of the Spirocyclic System

The six-membered piperidine ring is not planar and can exist in several conformations, most notably the chair, boat, and twist-boat forms. For most substituted piperidines, the chair conformation is significantly lower in energy and therefore the most populated. nih.gov This preference is driven by the minimization of torsional strain (eclipsing interactions) and steric strain (1,3-diaxial interactions). In the context of the spiro-fused system of this compound, the piperidine ring is expected to exist predominantly in a chair conformation, as confirmed by crystallographic studies of similar molecules. researchgate.net The protonated nitrogen in the hydrochloride salt further stabilizes this conformation.

A defining feature of spirocyclic compounds is their inherent structural rigidity. guidechem.com The spiro carbon atom acts as a pivot, locking the two ring systems into a relatively fixed, orthogonal orientation. This fusion severely restricts the rotational freedom between the benzofuran and piperidine moieties, in stark contrast to non-spirocyclic, bi-aryl systems connected by a single bond.

This conformational rigidity reduces the number of accessible low-energy conformations for the molecule as a whole. While the piperidine ring can still undergo ring-flipping between two chair conformers, the energy barrier for this process can be influenced by the bulky benzofuran substituent. The rigid, well-defined three-dimensional shape is a crucial characteristic of spirocyclic scaffolds in medicinal chemistry. guidechem.comchemimpex.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of spiro[benzofuran-piperidine] derivatives. DFT studies provide detailed information about the distribution of electrons within the molecule, which is crucial for understanding its interactions with biological targets.

For instance, DFT calculations using methods like the B3LYP functional with a 6-311++G(d,p) basis set are employed to identify electrophilic and nucleophilic centers within spirocyclic compounds. nih.gov This analysis helps in predicting which parts of the molecule are likely to engage in hydrogen bonding, electrostatic, or other non-covalent interactions. Such studies have been used to investigate the interaction between spirocyclic compounds and biological macromolecules like DNA. nih.gov The insights gained from these calculations are often validated by comparing computed data, such as NMR spectra, with experimental results, thereby confirming the reliability of the computational model. nih.gov

Table 1: Representative Parameters in Quantum Chemical Calculations

Parameter Description Typical Method/Basis Set Insights Gained
Electronic Energy Total energy of the molecule's electron system. DFT (e.g., B3LYP) Molecular stability
HOMO/LUMO Highest Occupied/Lowest Unoccupied Molecular Orbitals. 6-311++G(d,p) Reactivity, electron-donating/accepting ability
Electrostatic Potential Charge distribution on the molecular surface. DFT Calculations Identification of electrophilic/nucleophilic sites for interactions

| NMR Chemical Shifts | Predicted nuclear magnetic resonance signals. | GIAO method with DFT | Structural validation against experimental data |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations offer a powerful method for exploring the conformational landscape and stability of 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride and its complexes with biological targets. mdpi.com By simulating the atomic motions of the system over time, MD can reveal how the molecule behaves in a dynamic physiological environment. mdpi.comnih.gov

MD simulations, often performed for durations extending to 100 nanoseconds or more, are used to assess the stability of a ligand-receptor complex. nih.gov Key metrics analyzed during these simulations include:

Root-Mean-Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand. nih.gov

Hydrogen Bond Analysis: Tracking the formation and breakage of hydrogen bonds between the ligand and the target provides direct insight into the specific interactions that stabilize the binding. nih.gov

These simulations have successfully demonstrated how spirocyclic compounds can bind within the minor groove of DNA or in the active sites of enzymes, confirming the stability of the observed interactions. nih.govnih.gov Such studies are crucial for validating docking poses and understanding the dynamic nature of molecular recognition. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is widely applied to spiro[benzofuran-piperidine] derivatives to understand their mechanism of action and to guide the design of more potent and selective analogs. nih.gov

Docking studies have been instrumental in elucidating the interactions of these compounds with various targets, including sigma (σ) receptors and enzymes like TNFα. nih.govunito.it For example, the docking of 3H-spiro[isobenzofuran-1,4′-piperidine] derivatives into σ₁ and σ₂ receptors revealed key binding interactions:

An ionic interaction between the protonated piperidine (B6355638) nitrogen and acidic residues like Asp or Glu in the binding pocket. unito.it

A cation-π interaction with aromatic residues such as Phe or Tyr. unito.it

Multiple hydrophobic interactions with various other residues. unito.it

Similarly, docking of benzofuran (B130515) spiro-pyrrolidine derivatives into the active site of TNFα showed that binding was maintained through π-π stacking interactions with tyrosine residues. nih.govmdpi.com The binding affinity is often quantified by a docking score, where a more negative value typically indicates a stronger interaction. nih.gov These studies provide a structural basis for the observed biological activity and help explain the structure-activity relationships (SAR) within a series of compounds. nih.govresearchgate.net

Table 2: Summary of Molecular Docking Findings for Spiro[benzofuran-piperidine] Analogs

Target Protein Key Interacting Residues Type of Interaction Reference Compound Class
Sigma-1 (σ₁) Receptor E172, F107 Ionic, Cation-π, Hydrophobic 3H-Spiro[isobenzofuran-1,4'-piperidine]
Sigma-2 (σ₂) Receptor D29, Y147 Ionic, Cation-π, Hydrophobic 3H-Spiro[isobenzofuran-1,4'-piperidine]
TNFα Tyr 59, Tyr 119 π-π Conjugation Benzofuran Spiro-pyrrolidine

| FTase | Ser 99, Trp 102, Tyr 166 | Hydrogen Bonds, π-π Conjugation | Benzofuran Spiro-pyrrolidine |

Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzofuran-based compounds, 2D-QSAR models have been developed to predict properties like vasodilatory activity. nih.gov

In a typical QSAR study, various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for a set of molecules with known activities. Statistical methods, such as Best Multi-Linear Regression (BMLR), are then used to build a model that relates these descriptors to the biological response (e.g., IC₅₀ values). nih.gov

The statistical significance of a QSAR model is assessed using parameters like the correlation coefficient (R²), Fisher's test value (F), and the standard deviation of the regression (s²). nih.gov A robust QSAR model (e.g., with an R² value of 0.816) can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach has been applied to benzofuran derivatives, demonstrating its utility in exploring the factors that govern pharmacological properties and validating the activity of new chemical entities. nih.gov

Molecular Interactions and in Vitro Pharmacological Profiling

Receptor Binding Affinity Studies (e.g., Sigma Receptor Ligand Interactions, G-Protein Coupled Receptors)

Derivatives of the 3H-Spiro[benzofuran-2,4'-piperidine] scaffold have demonstrated significant binding affinity for sigma receptors, which are proteins of pharmaceutical interest for their role in cancer and neurological diseases like Alzheimer's. uniba.itnih.gov The nature of the substituent on the piperidine (B6355638) nitrogen is a critical determinant of both affinity and selectivity for the two main sigma receptor subtypes, σ1 and σ2. nih.gov

For instance, spiro[isobenzofuran-1(3H),4'-piperidines] with small N-substituents like hydrogen or methyl groups show very low affinity for both sigma receptor subtypes (IC50 > 100 nM). nih.gov However, increasing the size and lipophilicity of the N-substituent can lead to compounds with high affinity. One such derivative, 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], was identified as a potent sigma-1 (σ1) receptor ligand with a Ki value of 1.14 nM and exhibited over 1100-fold selectivity for the σ1 receptor compared to the sigma-2 (σ2) receptor. nih.gov Other derivatives have been developed as potent σ2 ligands, with some showing IC50 values in the sub-nanomolar range, such as a compound with a 4-cyclohexyl-1-butyl substituent that had an IC50 of 0.07 nM for the σ2 receptor. nih.gov

Beyond sigma receptors, this chemical class also interacts with G-Protein Coupled Receptors (GPCRs). A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds were developed as potent and selective agonists for the melanocortin subtype-4 receptor (MC4R), a GPCR involved in energy homeostasis. researchgate.netnih.gov

Table 1: Receptor Binding Affinity of Selected 3H-Spiro[benzofuran-2,4'-piperidine] Derivatives

Derivative Target Receptor Binding Affinity Selectivity
1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] Sigma-1 Ki = 1.14 nM >1100-fold vs Sigma-2
Spiro[isobenzofuran-1(3H),4'-piperidine] with 4-cyclohexyl-1-butyl N-substituent Sigma-2 IC50 = 0.07 nM High vs Sigma-1 (IC50=1.5nM)
Spiro[isobenzofuran-1(3H),4'-piperidine] with Pr, Bu, Ph(CH₂)₂ N-substituents Sigma-1 & Sigma-2 IC50 = 2-5 nM Unselective
Various derivatives Melanocortin-4 (MC4R) Potent Agonists Selective

Enzyme Inhibition Profiling (e.g., Histone Deacetylases, IRAK4 Kinase)

The spiro[benzofuran-2,4'-piperidine] scaffold has been incorporated into molecules designed to inhibit key enzymes. Studies have identified derivatives that act as inhibitors of Histone Deacetylases (HDACs), which are important targets in cancer therapy. nih.govresearchgate.net A series of spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives were identified as potent HDAC inhibitors. researchgate.net Specifically, spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives, which share a similar spirocyclic core, showed good potency with inhibition values around 100 nM in HDAC assays. nih.gov

Additionally, the related 2,3-dihydrobenzofuran (B1216630) structure has been used to develop inhibitors for the Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical mediator in certain signaling pathways and a therapeutic target for diffuse large B-cell lymphoma. A representative compound from this series demonstrated strong IRAK4 inhibitory potency with an IC50 value of 8.7 nM. nih.gov

Table 2: Enzyme Inhibition by Selected Spiro[benzofuran-2,4'-piperidine] and Related Derivatives

Derivative Class Target Enzyme Potency
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine]s Histone Deacetylases (HDACs) ~100 nM
2,3-dihydrobenzofuran derivative (Compound 22) IRAK4 Kinase IC50 = 8.7 nM

Modulation of Neurotransmitter Systems (In Vitro Investigations)

Early research into spiro[isobenzofuran-1(3H),4'-piperidines] identified them as potential central nervous system agents. nih.govnih.govnih.gov Their activity in assays such as the inhibition of tetrabenazine-induced effects suggests an interaction with neurotransmitter systems. nih.govnih.govnih.gov The binding of these compounds to sigma-1 receptors is also relevant, as these receptors are known to modulate the release of neurotransmitters like dopamine (B1211576) and regulate central cholinergic functions. sigmaaldrich.com While specific data on direct neurotransmitter modulation by 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride is limited, the activity of its analogues points towards an influence on these systems.

In Vitro Cellular Activity Investigations

Numerous studies have evaluated the cytotoxic and antiproliferative effects of benzofuran (B130515) and spiro[benzofuran] derivatives against various human cancer cell lines. A series of novel benzofuran spiro-2-pyrrolidine derivatives were tested for their inhibitory effects on the viability of HeLa (human cervical cancer) and CT26 (mouse colon cancer) cell lines. nih.govmdpi.com Several compounds showed higher antiproliferative activity than the standard chemotherapy drug cisplatin. For example, compound 4c had an IC50 of 10.26 µM against HeLa cells, and compound 4s exhibited an IC50 of 5.28 µM against CT26 cells. nih.gov

Similarly, spiro[chroman-2,4'-piperidin]-4-one derivatives, which are structurally related, were evaluated as cytotoxic agents against MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cell lines, with some compounds showing potent activity with IC50 values in the sub-micromolar to low micromolar range. researchgate.net HDAC inhibitors based on the spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] scaffold also demonstrated submicromolar IC50 values when tested against tumor cell lines. nih.gov

Table 3: Cytotoxic Activity of Selected Spiro[benzofuran] Derivatives in Cancer Cell Lines

Derivative Cell Line IC50 (µM)
Compound 4c (spiro-2-pyrrolidine) HeLa 10.26 ± 0.87
Compound 4e (spiro-2-pyrrolidine) CT26 8.31 ± 0.64
Compound 4s (spiro-2-pyrrolidine) CT26 5.28 ± 0.72
Compound 16 (spiro[chroman-2,4'-piperidin]-4-one) MCF-7, A2780, HT-29 0.31 - 5.62

The ability of spiro[benzofuran-2,4'-piperidine] derivatives to inhibit HDACs implies a direct mechanism for modulating gene expression. HDAC inhibitors function by altering the acetylation state of histones, leading to changes in chromatin structure and gene transcription. While specific gene expression profiles induced by this compound are not detailed in the available literature, its structural analogues that inhibit IRAK4 have been shown to block the activation of the NF-κB signaling pathway, a key regulator of genes involved in inflammation and cell survival. nih.gov Furthermore, related benzofuran-2-one derivatives have been shown to boost the mRNA expression of Heme oxygenase-1 (HO-1), a gene involved in antioxidant defense. mdpi.com

The in vitro metabolism of a potent sigma-1 receptor ligand, 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], was investigated using rat and human liver microsomes. The compound was found to be rapidly metabolized, with N-debenzylation and hydroxylation being the major metabolic pathways. nih.gov Studies with recombinant cytochrome P450 isoenzymes identified CYP3A4 as the primary enzyme responsible for producing all identified metabolites, while the compound was also found to be an inhibitor of CYP2D6 (IC50 = 88 nM). nih.gov

Anti-mycobacterial Activity Assessment (In Vitro)

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutic agents. Spiro-piperidine derivatives, including those with a benzofuran moiety, have been a focus of such research due to their potential to yield potent anti-tubercular agents.

Research Findings on Spiro-Piperidine Derivatives

A number of studies have explored the in vitro anti-mycobacterial activity of various spiro-piperidine compounds. Through whole-cell-based screening against both replicating and non-replicating Mycobacterium tuberculosis, structurally similar spiropiperidines with significant anti-tubercular properties have been identified. These have been categorized into distinct classes such as spiro indenes, spiro chromenes, and spiro indolones. tandfonline.com

One notable investigation into a series of novel spiro-piperidine derivatives identified a particularly effective compound, designated as compound 68, which demonstrated a Minimum Inhibitory Concentration (MIC) of ≤ 0.016 μg/mL against M. tuberculosis. tandfonline.com Further research into other series of these compounds has revealed MIC values ranging from 0.06 to 3.1 μM, highlighting the potential of this chemical scaffold. tandfonline.com

The anti-tubercular activity of new spiro-pyrrolidine compounds has also been described, with the most potent analog exhibiting an MIC of 0.40 μg/mL against Mycobacterium tuberculosis. tandfonline.com In a separate study, a series of new spiro-piperidines that inhibit the MmpL3 transporter were evaluated. Several of these molecules were found to be effective against Mycobacterium tuberculosis H_37Rv, with MIC values ranging from 0.083 to 0.66 μM. tandfonline.com

The following table summarizes the in vitro anti-mycobacterial activity of selected spiro-piperidine and related derivatives against Mycobacterium tuberculosis.

Compound ClassSpecific Compound(s)Target/StrainMICReference
Spiro-piperidine DerivativeCompound 68M. tuberculosis≤ 0.016 μg/mL tandfonline.com
Spiro-piperidinesCompounds 70–76M. tuberculosis0.06–3.1 μM tandfonline.com
MmpL3 Inhibiting Spiro-piperidines61, 62-a, 62-b, 62-c, and 62-dM. tuberculosis H_37Rv0.66, 0.22, 0.14, 0.083, and 0.11 μM tandfonline.com
Spiro-pyrrolidine AnalogCompound 89M. tuberculosis0.40 μg/mL tandfonline.com

Benzofuran and Piperazine-Benzofuran Hybrids

The benzofuran nucleus is a recognized pharmacophore in the development of anti-tubercular agents. Molecular hybridization strategies have been employed to combine benzofuran with other bioactive fragments like piperazine (B1678402) to create novel compounds with potential anti-mycobacterial activity. nih.gov

A series of piperazine-benzofuran hybrids were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. The in vitro activity of these compounds showed MIC values ranging from 0.78 to >25 µg/mL. Several of these hybrids demonstrated noteworthy potency. For instance, compounds 4a , 4c , and 4j displayed an MIC of 0.78 µg/mL, which is superior to the standard drug ethambutol (B1671381). Other compounds in the series, 4d–f and 4o , were found to be as potent as ethambutol with an MIC of 1.56 µg/mL. nih.gov

The data from these studies indicates that the spiro[benzofuran-2,4'-piperidine] scaffold and its analogs are a promising area for the development of new anti-mycobacterial drugs.

Structure Activity Relationship Sar Studies and Analog Design

Impact of Substituent Effects on Molecular Interactions and In Vitro Activity

The biological activity of compounds based on the spiro[benzofuran-2,4'-piperidine] framework is highly sensitive to the nature and position of substituents on both the benzofuran (B130515) and piperidine (B6355638) rings. These substituents can significantly alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its binding affinity and efficacy at various receptors.

Research into spiro[benzofuran-2,4'-piperidine] and its analogs as sigma (σ) receptor ligands has demonstrated the profound impact of N-substitution on the piperidine ring. For instance, the size and lipophilicity of the N-substituent are critical determinants of both affinity and selectivity for σ1 and σ2 receptors. While small N-substituents like methyl or ethyl groups generally result in low affinity, increasing the chain length and lipophilicity can lead to potent and selective ligands.

In a series of spiro[ mdpi.combenzofuran-1,4'-piperidines], it was found that compounds with a cyano group at the 3-position of the spirocycle exhibit high affinity and selectivity for the σ1 receptor. acs.org The spirobenzofuran (B1249414) nitrile derivatives showed potent σ1 affinities, with the 1'-benzyl substituted analog being a particularly potent ligand. acs.org This highlights the importance of specific functional groups in mediating interactions with the receptor binding site.

Furthermore, studies on related benzofuran spiro-pyrrolidine derivatives have shed light on the influence of substituents on the benzofuran ring on antitumor activity. A preliminary analysis of the structure-activity relationship indicated that the introduction of electron-donating substituents on the benzofuran moiety was beneficial for the inhibitory activity against cancer cells. mdpi.com Conversely, the introduction of electron-withdrawing groups such as -Cl and -Br did not lead to a significant improvement in activity. mdpi.com However, compounds with the strongly electronegative -F substituent showed better activity than the unsubstituted parent compound in HeLa cells. mdpi.com

CompoundSubstituent(s)Target/AssayIn Vitro Activity (IC50/Ki)
Spiro[benzofuran-2,4'-piperidine] analog 11'-Benzyl, 3-Cyanoσ1 ReceptorHigh Affinity (Ki in low nM range)
Spiro[benzofuran-2,4'-piperidine] analog 21'-Methylσ1/σ2 ReceptorsLow Affinity
Benzofuran spiro-pyrrolidine analog 3Electron-donating group on benzofuranAntitumor (CT26 cells)IC50 = 8.31 ± 0.64 µM
Benzofuran spiro-pyrrolidine analog 4Electron-withdrawing group (-F) on benzofuranAntitumor (HeLa cells)Improved activity over parent compound

Scaffold Hopping and Isosteric Replacements within the Spiro[benzofuran-2,4'-piperidine] Framework

Scaffold hopping and isosteric replacements are powerful strategies in drug design to explore new chemical space, improve physicochemical properties, and circumvent patent-protected chemical matter. uniroma1.itspirochem.com These approaches involve modifying the core structure of a molecule while aiming to retain or enhance its biological activity.

The piperidine ring itself can also be a subject of bioisosteric replacement. The use of constrained bicyclic amines, such as 2-azaspiro[3.3]heptane, has been proposed as a means to mimic the piperidine core while offering improved properties like enhanced solubility and metabolic stability. enamine.net Such replacements can subtly alter the orientation of substituents and the presentation of the basic nitrogen, thereby influencing interactions with the biological target.

While direct examples of scaffold hopping from the 3H-Spiro[benzofuran-2,4'-piperidine] core to entirely new heterocyclic systems are not extensively documented in publicly available literature, the principles of this strategy are broadly applicable. The goal is to identify alternative scaffolds that can present the key pharmacophoric elements in a similar spatial arrangement to the original molecule, thus maintaining the desired biological activity.

Design Principles for Modulating Binding Specificity and Potency

The design of potent and selective ligands based on the spiro[benzofuran-2,4'-piperidine] scaffold is guided by several key principles derived from SAR studies. One of the primary considerations is the conformational restriction imposed by the spirocyclic system. This rigidity helps to pre-organize the molecule into a bioactive conformation, which can lead to higher binding affinity by reducing the entropic penalty upon binding to the receptor. researchgate.netnih.gov

The nature of the substituent on the piperidine nitrogen is a critical handle for modulating potency and selectivity. As observed in sigma receptor ligands, careful tuning of the size, length, and lipophilicity of the N-substituent can significantly impact binding affinity and differentiate between receptor subtypes. acs.org

Furthermore, the introduction of specific functional groups at strategic positions on the benzofuran ring can lead to enhanced potency. For instance, the placement of a cyano group at the 3-position of the spiro[benzofuran-2,4'-piperidine] system was found to be crucial for high σ1 receptor affinity. acs.org This suggests that this group may be involved in a key hydrogen bonding or dipolar interaction within the receptor's binding pocket.

Molecular modeling and computational studies can also play a significant role in guiding the design of new analogs. By understanding the binding mode of existing ligands, it is possible to rationally design modifications that are predicted to enhance interactions with the target receptor, leading to improved potency and selectivity. nih.gov

Correlation of Structural Features with Observed In Vitro Biological Activities

The in vitro biological activity of spiro[benzofuran-2,4'-piperidine] derivatives is intricately linked to their three-dimensional structure, including stereochemistry and conformational preferences. The spirocyclic nature of the scaffold introduces a chiral center at the spiro carbon, meaning that these compounds can exist as enantiomers, which may exhibit different biological activities.

In the synthesis of related benzofuran spiro-pyrrolidine derivatives, a high diastereomeric ratio of over 20:1 was achieved, indicating a significant degree of stereocontrol in the reaction. mdpi.com The three-dimensional structure of the most active compound was confirmed by X-ray crystallography, providing a clear correlation between a specific stereoisomer and its potent in vitro antitumor activity. mdpi.com This underscores the importance of stereochemistry in the biological activity of these spirocyclic systems.

The conformational rigidity of the spiro[benzofuran-2,4'-piperidine] framework is another key structural feature that correlates with biological activity. This rigidity can lock the molecule into a specific conformation that is favorable for binding to a particular biological target. For example, the conformationally restricted nature of spiro[isobenzofuran-1(3H),4'-piperidine] has been highlighted as an important feature in its design as a neurokinin receptor antagonist. researchgate.net The fixed spatial arrangement of the pharmacophoric elements is thought to contribute to its high binding affinity.

The orientation of substituents on the piperidine ring (axial vs. equatorial) can also have a significant impact on activity. The preferred conformation of the piperidine ring and its substituents will determine how the molecule presents itself to the binding site of a receptor, and even subtle changes in this conformation can lead to significant differences in in vitro potency. nih.gov

Emerging Research Applications Beyond Traditional Medicinal Chemistry

Utility as Chemical Probes for Elucidating Biological Pathways

The distinct three-dimensional architecture of 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride makes it an excellent candidate for use as a chemical probe. Its rigid spirocyclic structure, combining benzofuran (B130515) and piperidine (B6355638) rings, allows for specific interactions with biological targets, which can be leveraged to investigate and clarify complex cellular pathways. chemimpex.comchemimpex.com

Researchers utilize this compound to study receptor interactions and the intricate mechanisms underlying various diseases. chemimpex.com For instance, derivatives of the 3H-Spiro[benzofuran-2,4'-piperidine] scaffold have been identified as ligands with an affinity for melanocortin receptors. biosynth.com By acting as an agonist, such a compound can help in mapping the binding sites and understanding the functional role of these receptors in physiological processes. biosynth.com The ability of its structural features to interact with diverse biological targets makes it a valuable tool for discovering new therapeutic agents and for the fundamental study of neuropharmacology and psychopharmacology. chemimpex.com Its penetrable structure is also noted for its ability to bind to piperidine binding sites, further enhancing its utility in probing biological systems. biosynth.com

Table 1: Applications as a Chemical Probe

Area of InvestigationSpecific UseKey Structural FeatureResearch Finding
Receptor Interaction StudiesInvestigating small molecule-biological target interactions. chemimpex.comDistinctive spirocyclic structure. chemimpex.comActs as a ligand with affinity for melanocortin receptors. biosynth.com
NeuropharmacologyExploring effects on neurotransmitter systems. chemimpex.comCombined properties of benzofuran and piperidine. chemimpex.comValuable in studying treatments for conditions like depression and anxiety. chemimpex.comguidechem.com
Cellular Pathway ElucidationHelping to clarify biological mechanisms of diseases. chemimpex.comPenetrable structure for binding to specific sites. biosynth.comUsed to explore drug candidates due to effective interaction with biological targets. chemimpex.com

Exploration of Applications in Material Science and Polymer Chemistry

The unique chemical properties of this compound have captured the interest of researchers in material science. chemimpex.comchemimpex.com There is ongoing exploration into its potential for creating advanced materials with enhanced characteristics. chemimpex.com

One promising application lies in polymer chemistry, where the compound can be incorporated into polymer chains to improve their mechanical properties. chemimpex.com This could lead to the development of stronger and more durable materials for various industrial uses. chemimpex.com Furthermore, its distinct properties are being considered for the synthesis of advanced organic materials that could be used in applications such as electronics and specialized coatings. chemimpex.com The compound's characteristics also make it a candidate for developing sophisticated materials like sensors or novel drug delivery systems that require specific chemical functionalities. chemimpex.com

Table 2: Potential Applications in Material Science

Application AreaPotential Role of the CompoundResulting Material/System
Polymer ChemistryIncorporation into polymers to enhance mechanical properties. chemimpex.comStronger, more durable materials. chemimpex.com
Advanced Organic MaterialsUse in the synthesis of materials for electronics and coatings. chemimpex.comMaterials with enhanced performance. chemimpex.com
Specialized SystemsDevelopment of materials requiring specific chemical characteristics. chemimpex.comAdvanced sensors or drug delivery systems. chemimpex.com

Role as Versatile Building Blocks in Complex Organic Synthesis

In the field of organic chemistry, this compound is recognized as a valuable and versatile building block. chemimpex.com Its spirocyclic core serves as a rigid scaffold upon which chemists can efficiently construct a variety of complex molecules. chemimpex.comchemimpex.com This makes it a key intermediate in multi-step synthetic pathways. chemimpex.com

The versatility of the spiropiperidine scaffold is particularly evident in the context of library synthesis for drug discovery. For example, research on the related spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold has demonstrated its utility through selective and sequential derivatization at its functional groups. nih.gov This allows for the systematic creation of a diverse range of compounds for screening. Furthermore, the benzofuran spiro core is instrumental in reactions like the [3+2] cycloaddition, a powerful method for synthesizing complex five-membered spiroheterocyclic compounds. mdpi.com This approach enables the rapid generation of potentially bioactive molecules from simple starting materials, highlighting the compound's role in advancing synthetic organic chemistry. mdpi.com

Future Research Directions and Unexplored Potential

Development of Novel and Efficient Synthetic Routes for Derivatives

The creation of diverse chemical libraries is fundamental to exploring the full therapeutic potential of the spiro[benzofuran-piperidine] scaffold. Future research will likely prioritize the development of more efficient, versatile, and stereoselective synthetic methodologies.

One promising area is the advancement of multi-component and domino reactions. A reported domino reaction of tetrahydrobenzofuropyridines with alkynes has already yielded spirobenzofuranpyridines, suggesting a pathway for creating complex structures in fewer steps. researchgate.net Similarly, the use of [3+2] azomethine ylide cycloaddition reactions has proven effective for synthesizing spiro-pyrrolidine compounds based on a benzofuran (B130515) core, achieving high yields and diastereoselectivity. mdpi.comnih.gov Adapting such strategies for the spiro[benzofuran-piperidine (B6355638) ] core could significantly streamline the synthesis of novel derivatives.

Further research could focus on "telescope reaction matrices," where sequential derivatization of functional groups on the scaffold is performed in a streamlined manner, as has been demonstrated with a related spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. nih.gov This approach allows for the rapid generation of a library of analogues for biological screening. The development of synthetic routes that allow for precise control over stereochemistry at the spirocyclic center remains a critical challenge and a significant opportunity for innovation.

Synthetic StrategyDescriptionPotential Advantage
Domino Reactions A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. researchgate.netIncreased efficiency, reduced waste, and rapid construction of molecular complexity. researchgate.net
[3+2] Cycloaddition A reaction forming a five-membered ring from a three-atom and a two-atom component, used to create spiro-heterocycles. mdpi.comnih.govHigh yields and stereoselectivity under mild conditions. mdpi.comnih.gov
Telescope Reactions Multi-step sequential reactions performed without isolating intermediates. nih.govStreamlined synthesis for rapid library generation and reduced purification steps. nih.gov

Advanced Computational Design of Novel Spirocyclic Derivatives

Computational chemistry offers powerful tools to guide the rational design of new spirocyclic derivatives with enhanced potency and selectivity. Molecular docking simulations have already been employed to predict the binding modes of benzofuran-based compounds with targets like the PI3K/VEGFR-2 and CDK2 kinases. researchgate.netnih.govnih.gov

Future efforts will likely involve more sophisticated computational techniques. For instance, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex, offering a more accurate prediction of binding affinity and stability. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the prediction of the potency of virtual compounds before their synthesis.

The hybridization of the spiro[benzofuran-piperidine] scaffold with other pharmacologically active motifs is a strategy that can be significantly enhanced by computational design. nih.gov By modeling the interactions of these hybrid molecules with specific biological targets, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. researchgate.netnih.gov

Exploration of New In Vitro Biological Targets and Mechanisms

While the spiro[benzofuran-piperidine] scaffold has been investigated for its effects on neurological disorders and as an antihypertensive agent, its full biological potential remains largely untapped. chemimpex.comnih.gov A systematic exploration of new biological targets is a critical direction for future research.

High-throughput screening of derivative libraries against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and various enzyme families, could uncover entirely new therapeutic applications. Recent studies on related benzofuran structures have identified promising activity as:

Dual PI3K/VEGFR-2 inhibitors for cancer therapy. researchgate.netnih.gov

CDK2 inhibitors , also for oncology applications. nih.gov

Sigma (σ) receptor ligands , with high affinity and selectivity, relevant for neurological and psychiatric disorders. researchgate.net

Melanocortin subtype-4 receptor (MC4R) agonists , with potential for treating obesity. researchgate.net

Stearoyl-CoA Desaturase (SCD1) inhibitors , which have implications for metabolic diseases. nih.gov

Investigating these and other targets for derivatives of 3H-Spiro[benzofuran-2,4'-piperidine] could lead to the discovery of novel therapeutic agents. Elucidating the precise mechanism of action for active compounds will be crucial for their further development.

Potential Biological TargetTherapeutic AreaRelevant Finding
PI3K/VEGFR-2 OncologyBenzofuran hybrids show dual inhibitory effects. researchgate.netnih.gov
CDK2 OncologyBenzofuran-piperazine hybrids show potent inhibitory activity. nih.gov
Sigma (σ) Receptors Neurology/PsychiatrySpiro[benzofuran-1,4'-piperidines] display high affinity for σ1 receptors. researchgate.net
MC4R Metabolic Disorders3H-spiro[isobenzofuran-1,4'-piperidine] compounds act as potent agonists. researchgate.net
SCD1 Metabolic DisordersSpiro[1,5-benzoxazepine-2,4'-piperidine] analogs are potent inhibitors. nih.gov

Methodological Innovations in SAR Elucidation and Predictive Modeling

Understanding the Structure-Activity Relationship (SAR) is essential for optimizing a lead compound into a viable drug candidate. spirochem.com Future research should focus on more integrated and innovative approaches to SAR elucidation for the spiro[benzofuran-piperidine] class of compounds.

Systematic modification of both the benzofuran and piperidine rings will continue to be important. For instance, SAR studies on related spiro compounds have revealed that substituents on the piperidine nitrogen and modifications to the benzofuran portion significantly impact binding affinity and selectivity for targets like sigma receptors and MC4R. researchgate.netresearchgate.net

The integration of computational modeling with synthetic chemistry will be key. Iterative cycles of designing novel derivatives using computational tools, followed by synthesis and biological testing, can rapidly build a comprehensive SAR understanding. spirochem.com Furthermore, the development of machine learning and artificial intelligence models, trained on experimental data from spirocyclic compounds, could lead to more accurate predictive tools. These models could forecast not only the biological activity but also the pharmacokinetic profiles of new derivatives, accelerating the identification of promising drug candidates.

Q & A

Basic: What are the standard synthetic routes for 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride, and how are reaction conditions optimized?

Answer:
The synthesis of spirocyclic piperidine derivatives typically involves multi-step reactions, including cyclization, acylation, and spiro-ring formation. For example, similar compounds like 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] are synthesized via acylation of piperidine precursors under mild conditions (e.g., dichloromethane solvent, room temperature) with coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as 1-hydroxy-7-azabenzotriazole (HOAt) . Critical parameters include:

  • Temperature control (e.g., 0–25°C to avoid side reactions).
  • Solvent selection (polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency).
  • Stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent to ensure complete conversion).
    Data from analogous spiro compounds suggest that yields >80% are achievable with optimized protocols .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this spiro compound?

Answer:
A combination of techniques is used:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify spiro junction protons (δ 3.5–4.5 ppm) and aromatic benzofuran resonances (δ 6.8–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 225.714 for C12_{12}H15_{15}NOHCl) .
  • HPLC purity analysis : Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves the spirocyclic geometry .

Advanced: How does the spirocyclic architecture influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:
The spiro structure imposes conformational rigidity, which can enhance binding specificity. For instance:

  • Spiro[isochroman-1,4'-piperidine] hydrochloride exhibits unique affinity for serotonin receptors due to restricted rotation at the spiro center, stabilizing ligand-receptor interactions .
  • Liproxstatin-1 hydrochloride (a spiroquinoxaline-piperidine analog) inhibits ferroptosis by targeting lipid peroxidation pathways, attributed to its planar benzofuran moiety and hydrophobic piperidine ring .
    Researchers should perform molecular docking simulations (e.g., using AutoDock Vina) to predict binding modes and validate results with surface plasmon resonance (SPR) for kinetic binding assays .

Advanced: How can discrepancies in reported biological activities (e.g., IC50_{50}50​ values) be systematically addressed?

Answer:
Contradictions often arise from variations in experimental design. Mitigation strategies include:

  • Standardized assay conditions : Use consistent cell lines (e.g., HEK293 for receptor studies), buffer pH (7.4), and incubation times .
  • Dose-response validation : Repeat dose curves (e.g., 0.1–100 µM) in triplicate to calculate accurate IC50_{50} values .
  • Structural analogs comparison : Test derivatives (e.g., 4-(2,4-difluorobenzoyl)piperidine hydrochloride) to isolate structure-activity relationships (SAR) .
    For example, 3H-spiro[benzofuran-2,4'-piperidine] analogs showed a 10-fold difference in dopamine receptor affinity depending on substituent position .

Advanced: What strategies are effective for achieving high enantiomeric purity in asymmetric synthesis?

Answer:

  • Chiral catalysts : Use (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) with palladium to induce asymmetry during cyclization .
  • Chiral resolving agents : Co-crystallize racemic mixtures with chiral acids (e.g., tartaric acid) to separate enantiomers .
  • HPLC chiral separation : Employ Chiralpak® columns (e.g., AD-H) with hexane:isopropanol mobile phases for >99% enantiomeric excess (ee) .
    A study on 1-benzyl-4-piperidone derivatives achieved 95% ee using a catalytic three-component coupling method .

Advanced: How can the compound’s stability be evaluated under physiological conditions for in vivo studies?

Answer:

  • pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Plasma stability tests : Expose to human plasma (37°C, 1–6 hours) and quantify remaining intact compound .
  • Metabolic stability : Use liver microsomes (human or rodent) to assess CYP450-mediated oxidation .
    For instance, spiro[isochroman-1,4'-piperidine] hydrochloride showed a plasma half-life of 2.5 hours in mice, necessitating prodrug modifications for extended activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.